

Key reactions and reactivity of Ethylhydrazine oxalate

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Compound of Interest

Compound Name: *Ethylhydrazine oxalate*

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An In-Depth Technical Guide to the Core Reactions and Reactivity of **Ethylhydrazine Oxalate**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Ethylhydrazine Oxalate

Ethylhydrazine oxalate (CAS No. 6629-60-3) is a molecular salt formed from the stoichiometric reaction of ethylhydrazine and oxalic acid.^[1] Its chemical formula is $C_2H_8N_2 \cdot C_2H_2O_4$, with a molecular weight of approximately 150.13 g/mol.^{[1][2][3]} In its solid state, it exists as a white to off-white crystalline powder, a form that offers superior stability and handling characteristics compared to the free base, ethylhydrazine, which is a flammable and volatile liquid.^[1] The compound's structure is stabilized by robust hydrogen bonding between the ethylhydrazinium cations and the oxalate anions.^[1]

This salt's primary significance in the scientific community, particularly in medicinal chemistry and organic synthesis, lies in its function as a stable and reliable precursor to the ethylhydrazine moiety. Hydrazine derivatives are foundational building blocks for a vast array of heterocyclic compounds, many of which form the core of pharmacologically active molecules.^[4] This guide provides an in-depth exploration of the core reactivity, key chemical transformations, and practical applications of **ethylhydrazine oxalate**, grounded in established chemical principles and safety protocols.

Physicochemical Properties and Handling

A clear understanding of a reagent's physical properties is fundamental to its effective and safe use in a laboratory setting. The oxalate salt form tames the hazardous nature of pure ethylhydrazine, rendering it a manageable solid.

Property	Value	Source(s)
CAS Number	6629-60-3	[3][5][6][7][8]
Molecular Formula	C ₄ H ₁₀ N ₂ O ₄	[3][7]
Molecular Weight	~150.13 g/mol	[1][2][3]
Appearance	White to off-white powder or crystals	
Melting Point	170-173 °C (with decomposition)	[1][5][6][7]
Storage	Room temperature, sealed in a dry, dark place	[9]

Expert Insight: The choice of the oxalate salt is deliberate. Oxalic acid is a dicarboxylic acid that can effectively neutralize the basic ethylhydrazine, resulting in a stable, non-hygroscopic solid with a well-defined melting and decomposition point. This crystalline nature facilitates accurate weighing and stoichiometry calculations, which is critical for reproducible synthetic outcomes.

Core Reactivity and Key Synthetic Applications

The reactivity of **ethylhydrazine oxalate** is dictated by the distinct chemical natures of its two components: the nucleophilic ethylhydrazine and the acidic oxalate. In most synthetic applications, the primary goal is to utilize the ethylhydrazine moiety, which requires its liberation from the salt.

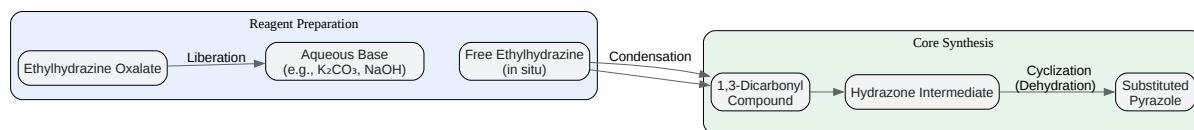
Primary Role: Precursor for Heterocyclic Synthesis

Ethylhydrazine oxalate is a key starting material for synthesizing a variety of nitrogen-containing heterocyclic compounds, which are of significant interest in drug discovery.[1][5][8] The ethylhydrazine fragment provides the N-N bond and an ethyl group, which can be crucial for tuning the steric and electronic properties of the final molecule to optimize biological activity.

Key Synthetic Targets:

- 1-Ethyl-1H-indazoles: These structures are prevalent in medicinal chemistry.[1][5][8]
- Pyrazoles and Pyrazolopyrimidines: Used in the development of kinase inhibitors and other therapeutic agents.[5][10]
- Pyridazine Derivatives: Potential anticonvulsant agents have been synthesized from this precursor.[1][5][8]

The fundamental reaction involves the condensation of ethylhydrazine with a molecule containing two electrophilic centers, leading to cyclization. A classic example is the Knorr pyrazole synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound.



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